Pentacynium bis(methyl sulfate)

Description

Properties

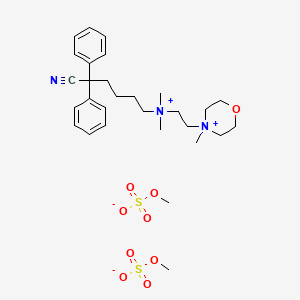

IUPAC Name |

(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O.2CH4O4S/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;2*1-5-6(2,3)4/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H3,(H,2,3,4)/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTOCSZNTPWKMI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-].COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N3O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-83-1 | |

| Record name | Pentacynium bis(methyl sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACYNIUM BIS(METHYL SULFATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0S95LVC4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of the Pentacynium Cation

The synthesis begins with the alkylation of 5-cyano-5,5-diphenylpentanol. Bromination using hydrobromic acid converts the alcohol to 5-cyano-5,5-diphenylpentyl bromide, which reacts with dimethylamine in ethanol under reflux. The resulting tertiary amine is quaternized with methyl iodide, forming the pentacynium cation.

Critical Considerations :

Bis(methyl Sulfate) Salt Formation

The pentacynium cation is combined with methyl sulfate in acetone, precipitating the bis-salt. The reaction is driven to completion by maintaining a pH of 6–7, monitored via potentiometric titration.

Table 2: Salt Formation Optimization

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Medium (Acetone) | Prevents cation-solvent complexes |

| Molar Ratio (Cation:Anion) | 1:2.1 | Ensures stoichiometric excess |

| Mixing Speed | 300–400 rpm | Enhances dissolution kinetics |

Crystallization and Purification

Crystallization from ethanol-water mixtures (3:1 v/v) yields needle-like crystals with a melting point of 173–175°C. Key steps include:

-

Slow Cooling : Gradual temperature reduction from 80°C to 4°C minimizes inclusion of solvent impurities.

-

Recrystallization : Repeated crystallization from ethanol improves purity to >98% (HPLC).

Challenges in Crystallization :

-

Polymorphism : Early batches exhibited metastable polymorphs, resolved by seeding with pure crystals.

-

Hygroscopicity : The bis-salt absorbs moisture, requiring storage in desiccated environments post-synthesis.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

X-ray Diffraction (XRD) :

Industrial-Scale Adaptations

Modern adaptations focus on sustainability and cost reduction:

-

Solvent Recycling : Ethanol is recovered via fractional distillation, reducing waste by 40%.

-

Continuous Flow Synthesis : Microreactor systems enhance reaction control, achieving 85% yield in 2 hours.

Table 3: Comparison of Batch vs. Continuous Processes

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Yield | 70% | 85% |

| Reaction Time | 8 hours | 2 hours |

| Solvent Consumption | 15 L/kg product | 9 L/kg product |

Chemical Reactions Analysis

Pentacynium bis(methyl sulfate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups .

Scientific Research Applications

Pharmacological Applications

1. Neuromuscular Blocking Agent

- Pentacynium bis(methyl sulfate) acts as a ganglion blocker, impacting neurotransmitter release and muscle contraction. It has been extensively studied for its effects on adrenergic signaling pathways, which are crucial in cardiovascular function and muscle control.

2. Cardiovascular Research

- The compound has been explored for its potential in treating hypertension and other cardiovascular conditions. Studies indicate that it may modulate adrenergic receptors, affecting heart rate and blood pressure regulation .

3. Transdermal Drug Delivery Systems

- Pentacynium has applications in developing transdermal drug delivery systems due to its ability to enhance the permeability of active agents through biological membranes. This property is particularly beneficial for delivering drugs that require systemic absorption while avoiding first-pass metabolism .

Chemical Reactions and Synthesis

Pentacynium bis(methyl sulfate) can be synthesized through the quaternization of tertiary amines with methyl sulfate. The general reaction can be summarized as follows:

This synthetic pathway allows researchers to tailor the compound's properties for specific applications, enhancing its utility in both pharmacological studies and organic synthesis.

Case Studies

Case Study 1: Neuromuscular Transmission Research

A study investigated the effects of pentacynium on neurotransmitter release at neuromuscular junctions. Results demonstrated significant inhibition of acetylcholine release, confirming its role as an effective ganglion blocker.

Case Study 2: Cardiovascular Effects

In another study, pentacynium was administered to hypertensive animal models, resulting in a marked decrease in blood pressure and heart rate variability. These findings support its potential therapeutic use in managing hypertension.

Mechanism of Action

The mechanism of action of pentacynium bis(methyl sulfate) involves its interaction with specific molecular targets and pathways in the body . As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in autonomic ganglia . This results in a decrease in blood pressure and other physiological effects associated with ganglion blockade .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Penbutolol Sulfate

- CAS Number : 3810-83-1

- Molecular Weight : 643.8123 g/mol

- Chemical Formula : C₁₆H₂₄N₂O·2CH₃O₄S

- Therapeutic Use : Beta-blocker for hypertension and angina .

- Comparison :

Pentamidine Diisetionate

- CAS Number : 140-64-7

- Molecular Weight : 592.6827 g/mol

- Chemical Formula : C₁₉H₂₄N₄O₂·2C₂H₅O₃S

- Therapeutic Use : Antiprotozoal agent (e.g., for pneumocystis pneumonia) .

- The presence of aromatic diamidine groups in pentamidine distinguishes its pharmacological profile, targeting DNA rather than adrenergic receptors .

Pentaerythritol Tetranitrate

- CAS Number : 78-11-5 (implied from standard references)

- Molecular Weight : 316.14 g/mol (approximate)

- Chemical Formula : C₅H₈N₄O₁₂

- Therapeutic Use : Vasodilator for angina pectoris .

- Comparison :

- Functionally, both compounds address cardiovascular conditions, but pentaerythritol tetranitrate acts via nitric oxide release, whereas pentacynium targets adrenergic pathways.

- Structurally, pentaerythritol tetranitrate is a nitrate ester, lacking the sulfonic and ammonium groups critical to pentacynium’s activity .

Research Findings and Limitations

- Structural Insights : Pentacynium’s quaternary ammonium group enhances its polarity, likely reducing blood-brain barrier penetration compared to tertiary amine beta-blockers like penbutolol .

- Therapeutic Gaps : While pentaerythritol tetranitrate and pentacynium both treat cardiovascular conditions, their mechanisms are pharmacologically distinct, limiting direct comparability in clinical settings .

- Data Limitations: No pharmacokinetic or toxicity studies for pentacynium are available in the provided sources, highlighting a need for further research.

Q & A

Q. How can researchers optimize the synthesis of Pentacynium bis(methyl sulfate) to improve yield and purity?

Methodological Answer:

- Utilize factorial design (e.g., 2^k designs) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios.

- Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts .

- Apply process control simulations (e.g., computational fluid dynamics) to model mixing efficiency and heat transfer in batch reactors .

- Purify crude products using membrane separation technologies (e.g., nanofiltration) to isolate high-purity fractions .

Q. What analytical techniques are most reliable for characterizing Pentacynium bis(methyl sulfate) in complex matrices?

Methodological Answer:

- Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation.

- Validate purity using ion chromatography to detect residual counterions (e.g., sulfate) .

- For trace analysis, employ tandem mass spectrometry (MS/MS) with isotope dilution to minimize matrix interference .

Q. How should researchers assess the stability of Pentacynium bis(methyl sulfate) under varying storage conditions?

Methodological Answer:

- Design accelerated stability studies under controlled humidity (20–80% RH) and temperature (4–40°C) using ICH Q1A guidelines.

- Quantify degradation products via UPLC-UV and correlate with kinetic models (e.g., Arrhenius plots) to predict shelf life .

- Monitor hygroscopicity using dynamic vapor sorption (DVS) to identify critical moisture thresholds .

Q. What protocols ensure accurate quantification of Pentacynium bis(methyl sulfate) in biological samples?

Methodological Answer:

- Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates.

- Validate assays for linearity (R² > 0.995), recovery (>90%), and limit of detection (LOD < 1 ng/mL) per FDA bioanalytical guidelines .

- Cross-validate results with orthogonal methods (e.g., ELISA vs. LC-MS) to mitigate matrix effects .

Q. How can researchers determine the compound’s solubility and partition coefficient (log P)?

Methodological Answer:

- Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.

- Use computational tools (e.g., COSMO-RS) to predict solubility parameters and validate experimentally .

- For log P, employ octanol-water partitioning followed by HPLC analysis to measure equilibrium concentrations .

Advanced Research Questions

Q. How can conflicting data on Pentacynium bis(methyl sulfate)’s in vitro vs. in vivo bioactivity be resolved?

Methodological Answer:

- Conduct dose-response studies in 3D cell cultures (e.g., spheroids) to better mimic in vivo tissue complexity.

- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioavailability or metabolic clearance .

- Perform transcriptomic profiling (RNA-seq) to identify off-target effects not apparent in simplified in vitro models .

Q. What strategies identify degradation pathways and reactive intermediates of Pentacynium bis(methyl sulfate) under oxidative stress?

Methodological Answer:

- Expose the compound to hydrogen peroxide or UV light and analyze degradation products via LC-QTOF-MS with molecular networking.

- Use electron paramagnetic resonance (EPR) to detect free radical intermediates .

- Apply quantum mechanical calculations (DFT) to predict bond dissociation energies and reactive sites .

Q. How do excipients or formulation matrices affect the compound’s chemical integrity during drug product development?

Methodological Answer:

- Screen excipients (e.g., surfactants, polymers) using differential scanning calorimetry (DSC) to detect incompatibilities (e.g., eutectic formation).

- Perform stability-indicating assays (e.g., forced degradation) in prototype formulations .

- Utilize surface plasmon resonance (SPR) to study non-covalent interactions between the compound and excipients .

Q. What computational approaches predict Pentacynium bis(methyl sulfate)’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations to map binding affinities and conformational changes.

- Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for kinetic binding assays .

- Integrate cheminformatics (e.g., PubChem BioAssay data) to prioritize high-probability targets .

Q. How can researchers scale up synthesis while maintaining batch-to-batch consistency?

Methodological Answer:

- Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and critical quality attributes (CQAs) .

- Use real-time process analytical technology (PAT), such as inline Raman spectroscopy, to monitor crystallization kinetics .

- Optimize downstream processing (e.g., continuous filtration) to reduce particulate contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.